molecular formula C12H9Br2IN4O2 B10903075 N'-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10903075
M. Wt: 527.94 g/mol
InChI Key: GLKPBLUWFKAMJT-XRVIQIRUSA-N
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Description

N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
  • N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide

Uniqueness

N’~3~-[(Z)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of bromine, iodine, and pyrazole moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a wider range of applications .

Properties

Molecular Formula

C12H9Br2IN4O2

Molecular Weight

527.94 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H9Br2IN4O2/c1-19-5-9(15)10(18-19)12(21)17-16-4-6-2-7(13)3-8(14)11(6)20/h2-5,20H,1H3,(H,17,21)/b16-4-

InChI Key

GLKPBLUWFKAMJT-XRVIQIRUSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)O)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)I

Origin of Product

United States

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